5-Methyl-1-pentyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-pentyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The structure of this compound consists of a pyrazole ring substituted with a methyl group at the 5-position and a pentyl group at the 1-position, along with an amine group at the 3-position .
Vorbereitungsmethoden
The synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-pentyl-1H-pyrazole with ammonia or an amine source to introduce the amine group at the 3-position . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0°C to 45°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Methyl-1-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to 85°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-pentyl-1H-pyrazol-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methyl-1-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity . The pyrazole ring can also interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-1-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ylamine: This compound has a similar pyrazole ring structure but lacks the pentyl group at the 1-position.
3-Amino-5-methyl-1-phenylpyrazole: This compound has a phenyl group at the 1-position instead of a pentyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group at the 1-position and an amine group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17N3 |
---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
5-methyl-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
XZXJILGENLSIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=CC(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.